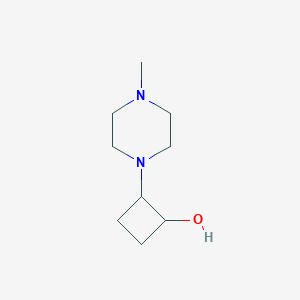
1-(4-甲基哌嗪-1-基)环丁烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a cyclic organic compound with the molecular formula C9H18N2O and a molecular weight of 170.256 g/mol. This compound features a unique molecular structure that includes a cyclobutanol ring substituted with a 4-methylpiperazin-1-yl group.
科学研究应用
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazin-1-yl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.
4-Methylpiperazin-1-yl derivatives: Various compounds with the 4-methylpiperazin-1-yl group attached to different core structures.
Uniqueness
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
生物活性
2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, research findings, and comparative studies with related compounds, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutanol moiety linked to a piperazine ring with a methyl substituent. This unique structure influences its pharmacological properties and biological interactions.
The biological activity of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling cascades related to inflammation or pain management.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar piperazine derivatives have demonstrated significant antibacterial effects against various bacterial strains, suggesting that modifications in the piperazine ring can enhance activity.
- Anticancer Potential : Cyclobutane derivatives have been shown to sensitize cancer cells to chemotherapeutic agents by inhibiting DNA repair mechanisms, indicating a possible pathway for anticancer effects.
- Pharmacological Effects : Investigations into related compounds have shown their ability to modulate pain pathways and inflammatory responses, which may also apply to this compound.
Antimicrobial Activity
A study on piperazine derivatives found that modifications can lead to enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The structural features of 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol may contribute similarly.
Anticancer Research
Research focused on cyclobutane derivatives indicated their potential role in enhancing the efficacy of chemotherapeutic agents. For instance, studies have shown that certain cyclobutane compounds can inhibit DNA repair mechanisms in cancer cells, leading to increased sensitivity to treatments.
Pharmacological Studies
A series of pharmacological evaluations on related compounds revealed their effectiveness in managing inflammatory pain models. These studies suggest that 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol may also exhibit similar analgesic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol | Cyclobutanol linked to piperazine | Antimicrobial, anticancer |
| 2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol | Ethyl substituent on piperazine | Similar antimicrobial properties |
| 2-(4-Propylpiperazin-1-yl)cyclobutan-1-ol | Propyl substituent on piperazine | Potential analgesic effects |
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDXXRGXCIQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














